molecular formula C16H13N3O5S3 B2973900 (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 683238-16-6

(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2973900
CAS RN: 683238-16-6
M. Wt: 423.48
InChI Key: FPXGALIDKDUHIT-IIBVWTGSSA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound containing a benzene ring fused to a thiazole ring. It also contains a methylsulfonyl group (-SO2CH3), a nitro group (-NO2) attached to a thiophene ring, and an acrylamide moiety (CH2=CHCONH2). These functional groups could potentially confer various chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the acrylamide moiety suggests that this part of the molecule could exhibit geometric isomerism (cis/trans or E/Z isomerism) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the acrylamide moiety could potentially undergo addition reactions at the double bond . The nitro group is electron-withdrawing, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like the acrylamide, nitro group, and sulfonyl group could impact the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with structures similar to "(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide" have been the subject of synthesis and chemical reactivity studies. For example, research has explored the synthesis of various benzothiazole derivatives through cyclization reactions and their reactivity, which could provide insights into synthesizing and manipulating the chemical structure of the compound for specific research applications (Adhami et al., 2012).

Material Science Applications

Related compounds have been studied for their potential applications in material science, such as in the development of hydrogels with specific properties (Liang et al., 2016). This suggests that "(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide" could also be explored for its utility in creating new materials with unique physical or chemical characteristics.

Potential Pharmacological Interests

Although direct pharmacological applications of the compound were not identified, the research on structurally related compounds, such as those involving sulfonamide derivatives, could hint at potential biological activities (Morgan et al., 1990). These studies might guide future investigations into the biological effects or therapeutic potentials of the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. Studies could also investigate the compound’s properties in more detail, or explore methods for its synthesis .

properties

IUPAC Name

(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S3/c1-18-12-6-5-11(27(2,23)24)9-13(12)26-16(18)17-14(20)7-3-10-4-8-15(25-10)19(21)22/h3-9H,1-2H3/b7-3+,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXGALIDKDUHIT-GHUDHNIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide

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